4-Chloro-3-ethoxyaniline

Übersicht

Beschreibung

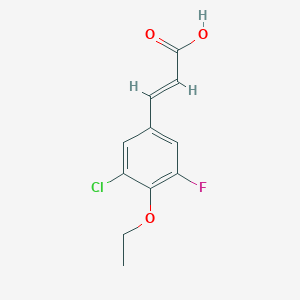

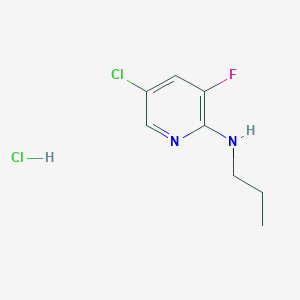

4-Chloro-3-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has an average mass of 171.624 Da and a monoisotopic mass of 171.045090 Da .

Molecular Structure Analysis

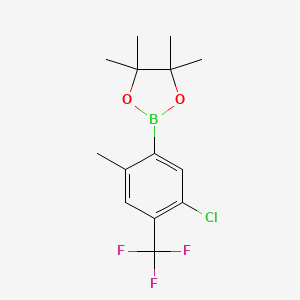

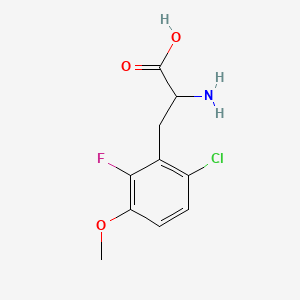

The molecular structure of 4-Chloro-3-ethoxyaniline consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and an amine group . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis

4-Chloro-3-ethoxyaniline has a density of 1.2±0.1 g/cm³, a boiling point of 287.5±20.0 °C at 760 mmHg, and a flash point of 127.7±21.8 °C . It has a molar refractivity of 46.7±0.3 cm³, a polar surface area of 35 Ų, and a molar volume of 144.2±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Oxidation and Reaction Studies

- 4-Ethoxyaniline, a related compound to 4-Chloro-3-ethoxyaniline, is oxidized by peroxidases to form several products, including compounds that react with N-acetylcysteine, indicating its potential use in studying enzyme reactions and oxidation processes in biochemistry (Lindqvist, Kenne, & Lindeke, 1991).

Synthesis and Chemical Transformations

- Microwave-mediated reduction techniques have shown that compounds like 2-chloro-1-fluoro-4-nitrobenzene can be transformed into derivatives like 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline, demonstrating the utility of 4-Chloro-3-ethoxyaniline in organic synthesis (Spencer et al., 2008).

Crystal Structure Analysis

- Comparative studies of crystal structures involving derivatives like 4-(4′-Iodo)phenoxyaniline, which are structurally similar to 4-Chloro-3-ethoxyaniline, help in understanding isomorphism in chemistry (Dey & Desiraju, 2004).

Biotechnological Applications

- Rhodococcus erythropolis, a bacterial strain, was found to convert compounds like 4-chloro-3-hydroxybutyronitrile, chemically related to 4-Chloro-3-ethoxyaniline, demonstrating its potential in biotechnological applications like drug synthesis (Park, Uhm, & Kim, 2008).

Environmental Chemistry

- The metabolism of compounds like 3-chloro-4-methoxyaniline in soil demonstrates the environmental chemistry aspects of chloro-ethoxyanilines, highlighting their behavior and transformation in ecological systems (Briggs & Ogilvie, 1971).

Dielectric Studies

- Studies on the dielectric relaxation time of molecules like 4 Ethoxyaniline offer insights into the physical properties of 4-Chloro-3-ethoxyaniline-related compounds, which can be relevant in material science and electronics (Singh, 2017).

Photophysical Research

- Investigations into the photochemical reactions of primary aromatic amines, including compounds like 4-ethoxyaniline, with chloromethanes, provide essential data for understanding the photophysical properties of similar compounds (Boszczyk & Latowski, 1989).

Microbial Biodegradation

- Research on the biodegradation of chloro-nitroaniline compounds by bacteria such as Rhodococcus sp. illustrates the ecological and bioremediation potential of microbes in degrading complex organic pollutants related to 4-Chloro-3-ethoxyaniline (Khan et al., 2013).

Safety And Hazards

4-Chloro-3-ethoxyaniline is considered hazardous. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

4-chloro-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQWIIGQFDFTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674586 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-ethoxyaniline | |

CAS RN |

852854-42-3 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)

![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)